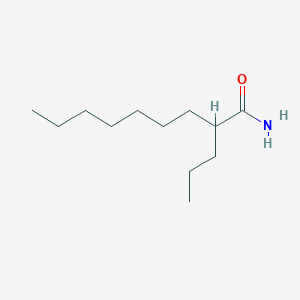
Nonanamide, 2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, 2-propyl- typically involves the reaction of nonanoic acid with 2-propylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of Nonanamide, 2-propyl-.
Industrial Production Methods
In an industrial setting, the production of Nonanamide, 2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanamide, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Nonanamide, 2-propyl- to its corresponding amine or alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted amides.
Applications De Recherche Scientifique
Nonanamide, 2-propyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Nonanamide, 2-propyl- is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Nonanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanamide: A simpler amide with a similar structure but without the 2-propyl group.
Pelargonamide: Another amide with a similar carbon chain length but different substituents.
Nonivamide: A capsaicinoid with a similar amide structure but different functional groups.
Uniqueness
Nonanamide, 2-propyl- is unique due to the presence of the 2-propyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
219908-05-1 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
2-propylnonanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |
Clé InChI |
OFQRNESBICPOHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


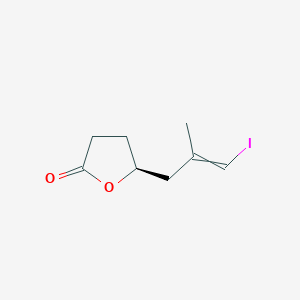
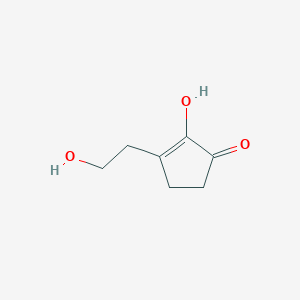
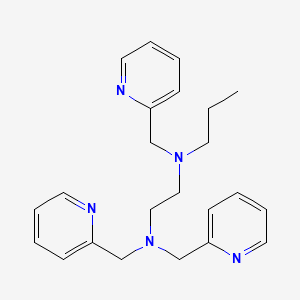
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
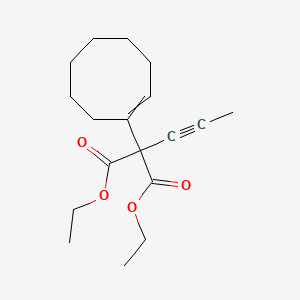

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)


![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
